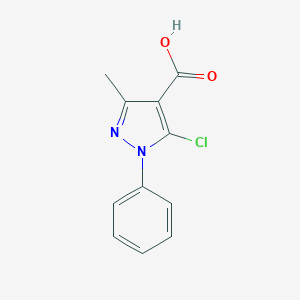
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound. It is a derivative of pyrazole, which is a five-membered aromatic ring with two nitrogen atoms . This compound can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4 H)-one under Vilsmeier-Haack reaction conditions .
Synthesis Analysis
The synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the Vilsmeier-Haack reaction. Phosphoryl chloride is added dropwise to ice-cold dimethylformamide. To this mixture, 3-methyl-1-phenyl-5-pyrazolone is added, and the reaction mixture is then heated under reflux for 1 hour .
Molecular Structure Analysis
The crystal structure of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined by X-ray diffraction method. The crystal belongs to the monoclinic space group P21/c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4. The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .
Chemical Reactions Analysis
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid can react with other compounds to form new derivatives. For example, it reacts with 6-methyl-4-oxo-4 H - -benzopyran-3-carboxaldehyde to yield 5- (2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1 H -pyrazolo [3,4- b ]pyridine and 2-methoxy-6-methyl-3- (3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Scientific Research Applications
Synthesis of New Pyrazole Derivatives
The compound is used in the synthesis of new pyrazole derivatives. Its crystal structure has been determined using the X-ray diffraction method . This makes it a valuable intermediate in the production of various other compounds .
Biological and Pharmaceutical Applications
The pyrazole ring, which is a part of this compound, is found in many biologically and pharmaceutically active compounds . Pyrazoles and their derivatives have attracted attention due to their wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Corrosion Inhibition
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a derivative of the compound, has been studied for its corrosion protection properties for mild steel in HCl . It was found that the protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor .
D-amino Acid Oxidase Inhibition
3-Methylpyrazole-5-carboxylic acid, a related compound, is a potent and selective D-amino acid oxidase inhibitor. It protects DAO cells from oxidative stress induced by D-Serine .
Synthesis of Thiolates, Azides, Amines, and Fused Pyrazolo Heterocycles
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .
Synthesis of Pyrazoloquinolines
The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids has some importance in the synthesis of pyrazoloquinolines that are substituted at the 4-chlorine/bromine or hydroxyl position .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to interact with a wide range of biological targets due to their versatile structure .
Mode of Action
Pyrazole derivatives are known for their wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Biochemical Pathways
It’s known that pyrazole derivatives can interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound’s solubility in polar organic solvents and its stability under normal temperature and pressure suggest that it may have favorable bioavailability .
Result of Action
Pyrazole derivatives are known for their wide spectrum of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
The compound’s stability under normal temperature and pressure suggests that it may be relatively resistant to environmental changes .
properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-9(11(15)16)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROPFLQDDMNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356998 |
Source


|
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
1140-38-1 |
Source


|
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the structural characterization of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, and what spectroscopic data is available?
A1: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (hereinafter referred to as the "compound") is characterized by the following:
- Molecular Formula: C11H9ClN2O2 []
- Molecular Weight: 236.65 g/mol []
- Spectroscopic Data: The compound has been analyzed using Infrared Spectroscopy (IR), revealing key structural information about the presence of functional groups. [] Additionally, its crystal structure has been elucidated using single-crystal X-ray diffraction, providing detailed information about bond lengths, angles, and spatial arrangement of atoms. []
Q2: What are the antibacterial activities of the compound and its copper(II) complex?
A2: Both the compound and its copper(II) complex, [Cu(L)2(H2O)], have been tested for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria using the microdilution method. [] The copper(II) complex exhibited greater antibacterial activity compared to the free compound against all tested bacterial strains, suggesting that complexation with copper(II) enhances its antibacterial properties. []
Q3: How can 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid be used in organic synthesis?
A3: The compound serves as a valuable building block in the synthesis of diverse tricyclic heterocyclic compounds with potential pharmaceutical applications. [] Specifically, it can undergo modified Ullman coupling reactions with various aryl amines, followed by Friedel-Crafts cyclialkylation, to afford a range of tricyclic structures, including pyrazolo[3,4-b]quinolines, pyrazolo[3,4-b][1,8]naphthyridines, and benzo[e]pyrazolo[3,4-b]azepines. [] This synthetic strategy highlights the versatility of the compound in accessing structurally complex and biologically relevant molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



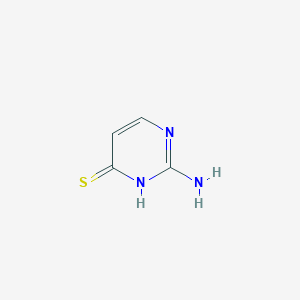
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
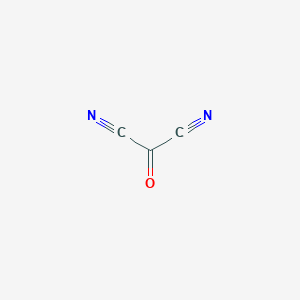
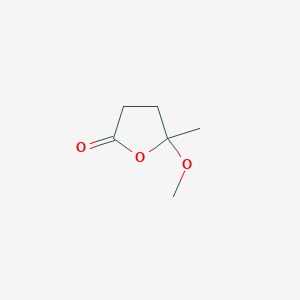
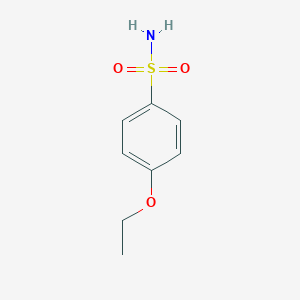

![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
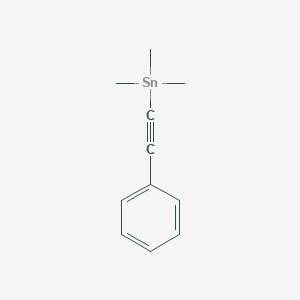
![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
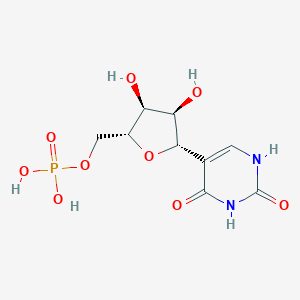

![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)